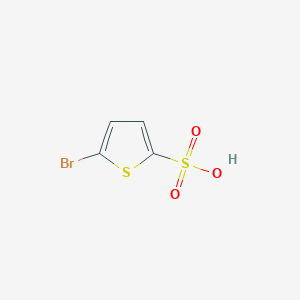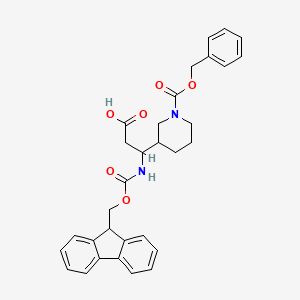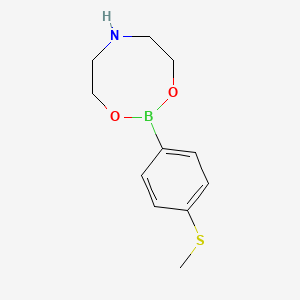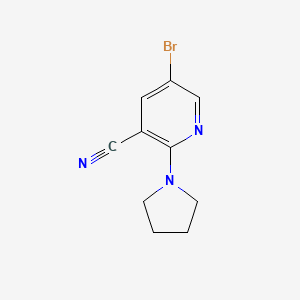
7,7-Dimethyloctanoate;phenylmercury(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, (neodecanoato-kappaO)phenyl- is an organomercury compound with the molecular formula C16H24HgO2. It is a coordination complex where the mercury atom is bonded to a phenyl group and a neodecanoate ligand. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (neodecanoato-kappaO)phenyl- typically involves the reaction of phenylmercury chloride with neodecanoic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction can be represented as follows:
PhHgCl+C10H19COOH→PhHgOOC(C10H19)+HCl
Industrial Production Methods
Industrial production of Mercury, (neodecanoato-kappaO)phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Mercury, (neodecanoato-kappaO)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and neodecanoic acid.
Substitution: The phenyl group or the neodecanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Mercury(II) oxide and neodecanoic acid derivatives.
Reduction: Elemental mercury and neodecanoic acid.
Substitution: New organomercury compounds with different ligands.
科学研究应用
Mercury, (neodecanoato-kappaO)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in bioconjugation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Mercury, (neodecanoato-kappaO)phenyl- involves the coordination of the mercury atom with various ligands. The phenyl group and neodecanoate ligand influence the reactivity and stability of the compound. The mercury atom can interact with nucleophiles and electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- Phenylmercury acetate
- Phenylmercury chloride
- Mercury(II) neodecanoate
Uniqueness
Mercury, (neodecanoato-kappaO)phenyl- is unique due to the presence of the neodecanoate ligand, which imparts specific chemical properties and reactivity. Compared to other organomercury compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
属性
分子式 |
C16H24HgO2 |
|---|---|
分子量 |
448.95 g/mol |
IUPAC 名称 |
7,7-dimethyloctanoate;phenylmercury(1+) |
InChI |
InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1 |
InChI 键 |
VAQXYTXEFDFLIS-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)


![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)
![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)


